molecular formula C4H6N2O2 B1652908 (3-methyl-3H-diazirin-3-yl)-acetic acid CAS No. 16297-95-3

(3-methyl-3H-diazirin-3-yl)-acetic acid

Cat. No.: B1652908
CAS No.: 16297-95-3
M. Wt: 114.10
InChI Key: IZMJXSJIJTWBBX-UHFFFAOYSA-N
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Description

(3-methyl-3H-diazirin-3-yl)-acetic acid is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.10. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (3-methyl-3H-diazirin-3-yl)-acetic acid, also known as 3-(3-Methyl-3H-diazirine-3-yl)propionic acid (3MDZ), is the active site of human SIRT1 . SIRT1 is a member of the sirtuin family of proteins, which are known to regulate important biological pathways in bacteria, archaea, and eukaryotes .

Mode of Action

3MDZ operates by binding to the active site of human SIRT1 and inhibiting its activity . The compound generates a reactive carbene intermediate that can covalently modify amino acid residues in proteins, including lysine, arginine, and histidine . This modification can be identified and analyzed by various biochemical methods .

Biochemical Pathways

The inhibition of SIRT1 by 3MDZ affects the deacetylation of histone H3 . Histone deacetylation is a critical process in the regulation of gene expression. By inhibiting SIRT1, 3MDZ can alter the expression of genes regulated by this protein, leading to various downstream effects.

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight (12813 g/mol) and density (138 g/cm3), suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of SIRT1 by 3MDZ leads to cell death by deacylating histone H3 . This suggests that 3MDZ could potentially be used in cancer research as a means of inducing cell death in cancer cells .

Action Environment

The action of 3MDZ is likely influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at temperatures below -15°C Additionally, the efficacy of 3MDZ may be influenced by the presence of other molecules in the cellular environment that could interact with the compound or its targets

Properties

IUPAC Name

2-(3-methyldiazirin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-4(5-6-4)2-3(7)8/h2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMJXSJIJTWBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294415
Record name 3-Methyl-3H-diazirine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16297-95-3
Record name 3-Methyl-3H-diazirine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16297-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3H-diazirine-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-3H-diazirin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-methyl-3H-diazirin-3-yl)-acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.